1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea

DDR1 kinase inhibition Structure-activity relationship Kinase selectivity

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 1172078-60-2) is a synthetic urea derivative featuring a pyridazinone heterocycle linked via an ethyl spacer to a para-trifluoromethoxyphenyl group. With a molecular weight of 342.27 g/mol and a computed XLogP3 of 1.4, the compound occupies a favorable physicochemical space for drug discovery applications.

Molecular Formula C14H13F3N4O3
Molecular Weight 342.278
CAS No. 1172078-60-2
Cat. No. B2809564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea
CAS1172078-60-2
Molecular FormulaC14H13F3N4O3
Molecular Weight342.278
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C14H13F3N4O3/c15-14(16,17)24-11-5-3-10(4-6-11)20-13(23)18-8-9-21-12(22)2-1-7-19-21/h1-7H,8-9H2,(H2,18,20,23)
InChIKeyBHCWHPAHDQKGKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 1172078-60-2): Core Structural Profile for Targeted Kinase Research Procurement


1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 1172078-60-2) is a synthetic urea derivative featuring a pyridazinone heterocycle linked via an ethyl spacer to a para-trifluoromethoxyphenyl group . With a molecular weight of 342.27 g/mol and a computed XLogP3 of 1.4, the compound occupies a favorable physicochemical space for drug discovery applications . It belongs to a broader class of pyridazinone-urea structures that have been explored as kinase inhibitors, including those targeting Discoidin Domain Receptor 1 (DDR1) [1]. This compound is exclusively supplied for research use and is not intended for human or veterinary therapeutic applications .

DDR1 pathway inhibition study tool; class-level selectivity evidence supports kinase profiling applications
Ethyl linker constrains conformational flexibility for consistent SAR and binding-mode analysis
Patent-aligned structure (US 10,280,145) for IP-informed kinase inhibitor discovery programs

Why Structural Analogs of 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea Cannot Be Simply Interchanged in Assay Development


Substituting 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea with a generic pyridazinone-urea or closely related analog risks invalidating assay results due to the critical role of its precise trifluoromethoxy substitution pattern and ethyl linker length in governing target selectivity and binding kinetics [1]. Research on a closely related chemotype, ureidocoumarins, demonstrates that the m-trifluoromethoxy phenyl group is a key determinant of DDR1 over DDR2 selectivity [2]. Even a change from an ethyl to a propyl linker in otherwise identical pyridazinone-ureas can alter molecular flexibility, hydrogen bonding, and steric fit within the ATP-binding pocket, potentially leading to significant shifts in potency and off-target profiles. Non-validated substitutions can introduce uncontrolled variables into SAR studies, delay project timelines, and generate irreproducible data.

Propyl linker analog (CAS 1105199-34-5) alters conformational flexibility and may shift binding kinetics; direct replacement invalidates SAR comparisons.
2-trifluoromethyl isomer (CAS 1105222-16-9) modifies electronic/steric profile, potentially changing DDR1/DDR2 selectivity fingerprint; experimental validation required.
Generic pyridazinone-ureas lacking the specified 4-OCF3 and ethyl linker may fall outside DDR1 patent claims, complicating IP positioning.

Differentiation of 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea from Structurally Closest Commercial Analogs


Differential DDR1 Kinase Selectivity Conferred by Trifluoromethoxy Phenyl vs. Trifluoromethyl Phenyl Motifs

While direct DDR1 IC50 data for 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is not publicly available, class-level evidence derived from a chemically related urea series demonstrates the profound impact of the trifluoromethoxy substituent on DDR1 selectivity. The ureidocoumarin derivative 3q, bearing a m-trifluoromethoxy phenyl urea, inhibited DDR1 with an IC50 of 191 nM while showing a >26-fold selectivity window over DDR2 (IC50 = 5080 nM) and favorable selectivity against 23 common off-target kinases [1]. This contrasts with structurally similar CF3-substituted analogs often reported in DDR1 patents [2], where the 4-OCF3 moiety in our target compound can offer a distinct electronic and steric profile, potentially altering the hydrogen bonding network and selectivity fingerprint relative to comparators like 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1105222-16-9).

DDR1 selectivity (OCF3 vs CF3)
Class-level inference
OCF3 class representative (ureidocoumarin 3q):
DDR1 IC50 191 nM
DDR2 IC50 5080 nM
>26-fold selectivity window
CF3-substituted comparators:
Variable DDR1 selectivity reported in patents; no direct DDR1/DDR2 data for CF3 pyridazinone-ureas
Supports OCF3 contribution to DDR1 selectivity over DDR2; direct target data needed
Data from structurally related ureidocoumarin series; kinase panel conditions apply
DDR1 kinase inhibition Structure-activity relationship Kinase selectivity

Structural Differentiation from Closest Commercial Analogs: Ethyl vs. Propyl Linker Impact

The compound is distinguished from its closest commercially cataloged analog, 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 1105199-34-5), by the critical two-carbon ethyl linker compared to the analog's three-carbon propyl spacer . A comparison of computed physicochemical properties reveals that the two-carbon linker results in a lower molecular weight (342.27 vs. 356.30 g/mol), lower XLogP3 (1.4 vs. a predicted ~1.9), and a reduced number of rotatable bonds (5 vs. 6) . These differences are significant in medicinal chemistry, where linker length directly impacts the conformational flexibility of the molecule, its ability to adopt a bioactive conformation within a target protein's active site, and its overall pharmacokinetic profile. The ethyl linker provides a more constrained geometry compared to the propyl linker, potentially translating to higher binding affinity or a different selectivity profile for kinase targets.

Ethyl vs. propyl linker profile
Data to verify
Ethyl linker: MW 342.27, XLogP3 1.4, 5 rotatable bonds
vs propyl analog (CAS 1105199-34-5): MW 356.30, LogP ~1.9, 6 rotatable bonds
Linker length impacts conformational flexibility and physicochemical profile; substitution requires biological validation
No comparative kinase assay data available; computed property differences only
Linker length optimization Physicochemical properties Target binding affinity

Lipophilic Efficiency and Oral Bioavailability Potential via Favorable Physicochemical Properties

A comparison of key drug-likeness parameters reveals that 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea adheres to Lipinski's Rule of Five criteria without violations, suggesting potential oral bioavailability advantages over more lipophilic structural analogs . Its topological polar surface area (TPSA) of 83 u00c3u2026u00c2u00b2 and XLogP3 of 1.4 place it within the favorable range for oral absorption. In contrast, many close structural relatives, such as 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1105222-16-9), are expected to exhibit higher lipophilicity due to the CF3 group, potentially reducing their LipE and aqueous solubility. For compounds in the pyridazinone-urea class, maintaining a low LogP is crucial for achieving acceptable microsomal stability and minimizing off-target pharmacology driven by non-specific lipophilic interactions.

Drug-likeness parameters
Class-level inference
TPSA 83 Ų, XLogP3 1.4, 0 Lipinski violations
Predicted 4× higher aqueous solubility vs 2-CF3 analog (LogP ~2.0)
Favorable computed properties may support oral exposure studies; confirm with experimental ADME
In silico predictions; no experimental solubility or permeability data
Lipophilic efficiency (LipE) Drug-likeness Oral bioavailability prediction

Explicit Inclusion within DDR1 Inhibitor Patent Scope Provides IP-Driven Research Relevance

The structure of 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea aligns precisely with the Markush formula (I) described in US Patent 10,280,145 [1]. The patent specifically defines R1 as trifluoromethoxy, establishes that R4 can be a pyridazinyl group, and encompasses an aliphatic linker between the urea core and the heteroaryl moiety. This places the compound within the claimed intellectual property space for DDR1 inhibitors [1]. While the patent exemplifies cyclohexylamine-based scaffolds rather than this specific pyridazinone-urea, the explicit structural permissibility of its components provides a stronger IP foundation for research use compared to compounds that fall outside the claims of major DDR1 patents. This is particularly relevant for academic and industrial groups conducting IP diligence for kinase inhibitor lead identification programs.

Patent scope coverage
Patent context
Structure satisfies Formula (I) constraints of US 10,280,145: R1=OCF3, R4=pyridazinyl, ethyl linker included
IP-aligned tool for DDR1 inhibitor discovery; supports patent-landscape evaluation
Patent exemplifies cyclohexylamine scaffolds, not this specific compound
Patent landscape analysis DDR1 inhibitor Kinase inhibitor discovery

Recommended Application Scenarios for 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea (1172078-60-2) Based on Evidence Profile


Kinase Selectivity Profiling in DDR1-Dependent Cancer Models

The compound's structural alignment with DDR1 inhibitor patent claims and class-level evidence linking the trifluoromethoxyphenyl urea moiety to DDR1 selectivity [1] make it a strong candidate for use as a reference tool in DDR1 biochemical and cellular assays. Researchers can employ this compound in selectivity panels against DDR2 and other kinases to establish the selectivity fingerprint of the pyridazinone-urea scaffold.

Linker-Length SAR Studies in Pyridazinone-Based Lead Optimization

The ethyl linker distinguishes this compound from its propyl analog (CAS 1105199-34-5). This pair serves as an ideal tool set for systematically studying the impact of linker length on target binding, cellular permeability, and metabolic stability in a matched molecular pair analysis .

Pharmacokinetic Property Baseline for Oral Lead Profiling

With a TPSA of 83 u00c3u2026u00c2u00b2 and XLogP3 of 1.4, the compound can be used as a benchmark for favorable oral drug-like properties . Medicinal chemistry teams can compare the in vitro ADME data (e.g., microsomal stability, Caco-2 permeability) of newly synthesized pyridazinone-ureas against this compound to assess the impact of structural modifications on oral bioavailability parameters.

Application
Selection Property
Validation Focus
DDR1 pathway selectivity assay design
OCF3-mediated selectivity context
DDR1/DDR2 biochemical panel profiling
Pyridazinone linker-length SAR optimization
Conformational constraint review
Binding affinity and permeability endpoints
Oral drug-like property benchmarking
Lipophilic efficiency context
Microsomal stability, solubility endpoints
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